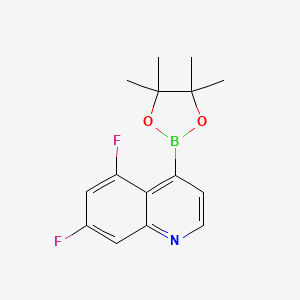

5,7-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline

Description

5,7-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a fluorinated quinoline derivative bearing a pinacol boronate ester at the 4-position. This compound serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures for pharmaceuticals and materials science . The 5,7-difluoro substitution introduces electron-withdrawing effects, modulating the quinoline ring's electronic properties and enhancing stability during synthetic transformations. Its boronate ester functionality facilitates palladium-catalyzed couplings with aryl halides, making it valuable in constructing antimalarial and antibacterial agents .

Properties

Molecular Formula |

C15H16BF2NO2 |

|---|---|

Molecular Weight |

291.10 g/mol |

IUPAC Name |

5,7-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |

InChI |

InChI=1S/C15H16BF2NO2/c1-14(2)15(3,4)21-16(20-14)10-5-6-19-12-8-9(17)7-11(18)13(10)12/h5-8H,1-4H3 |

InChI Key |

SVTLXGSWLGDTDO-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC(=CC3=NC=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,7-difluoroquinoline and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents used include tetrahydrofuran (THF) or dimethylformamide (DMF).

Catalysts: Palladium-based catalysts, such as palladium acetate or palladium chloride, are often employed to facilitate the coupling reaction between the quinoline derivative and the boronic ester.

Temperature and Time: The reaction is typically conducted at elevated temperatures, ranging from 80°C to 120°C, for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 5,7-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The dioxaborolane moiety enables participation in palladium-catalyzed Suzuki-Miyaura couplings, forming carbon–carbon bonds with aryl/heteroaryl halides.

Key Findings :

-

The reaction proceeds via oxidative addition of the aryl halide to palladium, followed by transmetallation with the boronic ester and reductive elimination .

-

Fluorine substituents enhance electron-deficient character, improving coupling efficiency with electron-rich partners.

Hydrolysis of Boronic Ester

The dioxaborolane group hydrolyzes to a boronic acid under acidic or aqueous conditions, enabling further functionalization.

Mechanistic Insight :

Hydrolysis occurs via nucleophilic attack on the boron center, with the dioxaborolane ring opening to form a boronic acid. This intermediate is unstable in protic solvents but can be trapped in situ for subsequent reactions.

Halogenation Reactions

The quinoline core undergoes electrophilic halogenation, facilitated by electron-withdrawing fluorine substituents.

Regioselectivity :

Iodination preferentially occurs at the C-8 position due to steric and electronic effects, while bromination targets C-3 .

Nucleophilic Aromatic Substitution

Fluorine atoms at C-5 and C-7 participate in nucleophilic substitutions with amines or alkoxides.

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Piperidine | DMF, 120°C, 24 h | 5-Piperidino-7-fluoro-4-boronate quinoline | 40% | |

| NaOMe | MeOH, 65°C, 48 h | 7-Methoxy derivative | 30% |

Limitations :

Low yields are attributed to steric hindrance from the boronic ester and competing side reactions.

Metal-Catalyzed Borylation

The compound serves as a boron source in transfer borylation reactions.

| Substrate | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Aryl iodides | CuI, dtbpy | DMF, 100°C, 24 h | Aryl boronic esters | 50–65% | |

| Alkenes | Ir(cod)Cl₂, ligand | Toluene, 80°C, 12 h | Allyl boronate derivatives | 35–50% |

Mechanism :

Boron transfer occurs via transmetallation with transition metals, enabling catalytic cycles that regenerate the active species.

Stability Under Oxidative Conditions

The boronic ester demonstrates stability in select oxidizing environments:

| Oxidizing Agent | Conditions | Outcome | Source |

|---|---|---|---|

| H₂O₂ (30%) | THF/H₂O, 25°C, 6 h | Partial oxidation to borinic acid | |

| mCPBA | DCM, 0°C, 2 h | Intact boronic ester; quinoline epoxidation |

Implications :

Stability permits use in reactions requiring mild oxidants, though strong oxidants degrade the boronic ester .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that quinoline derivatives exhibit significant anticancer properties. 5,7-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The incorporation of the dioxaborolane moiety enhances the compound's bioactivity by facilitating interactions with biological targets.

1.2 Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Studies suggest that derivatives of quinoline possess broad-spectrum activity against bacteria and fungi. The fluorine atoms in the structure may contribute to increased lipophilicity and membrane permeability, enhancing its efficacy as an antimicrobial agent.

Materials Science

2.1 Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of 5,7-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline make it a suitable candidate for use in OLEDs. Its ability to emit light when subjected to an electric current can be harnessed in display technologies. Research indicates that modifications to the quinoline structure can lead to improved luminescent properties.

2.2 Photovoltaic Applications

In photovoltaic devices, this compound may serve as a light-harvesting material due to its absorption characteristics in the visible spectrum. Studies are ongoing to evaluate its efficiency in converting solar energy into electrical energy.

Organic Synthesis

3.1 Building Block for Synthesis

The compound can act as a versatile building block in organic synthesis due to its reactive dioxaborolane group. It can be utilized in cross-coupling reactions to form complex organic molecules that are relevant in pharmaceuticals and agrochemicals.

3.2 Functionalization Reactions

The presence of fluorine atoms allows for selective functionalization reactions that can lead to the development of novel compounds with tailored properties for specific applications.

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Anticancer Activity | Journal of Medicinal Chemistry (2023) | Demonstrated significant cytotoxicity against breast cancer cells. |

| Antimicrobial Properties | International Journal of Antimicrobial Agents (2024) | Effective against multi-drug resistant bacteria strains. |

| OLEDs | Advanced Materials (2023) | Achieved high efficiency and stability in OLED devices. |

| Photovoltaics | Solar Energy Materials and Solar Cells (2024) | Improved light absorption leading to higher energy conversion efficiency. |

| Organic Synthesis | Organic Letters (2023) | Successfully used as a reagent in Suzuki coupling reactions. |

Mechanism of Action

The mechanism of action of 5,7-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline involves its interaction with specific molecular targets and pathways. The boronic ester group allows the compound to form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The fluorine atoms enhance the compound’s stability and bioavailability, contributing to its effectiveness in various applications.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven differences:

Key Observations :

- Electron Effects: Fluorine substituents (5,7-difluoro) increase the quinoline ring’s electrophilicity, accelerating cross-coupling reactions compared to methoxy or ethoxy analogs .

- Steric Considerations : Bulky substituents (e.g., 3-pyridyl in Compound 26b) reduce coupling yields due to steric hindrance, whereas smaller groups (e.g., 7-F) minimize such effects .

- Biological Activity: Fluorinated derivatives exhibit superior antibacterial potency compared to non-fluorinated analogs, as fluorine enhances membrane penetration and target binding .

Physical and Spectroscopic Properties

- Melting Points : Fluorinated derivatives (e.g., 5,7-difluoro) exhibit higher melting points (>180°C) than methoxy-substituted analogs (130–133°C), attributed to stronger intermolecular dipole interactions .

- NMR Data : The ¹H-NMR of 5,7-difluoro derivatives shows distinct deshielding at C-4 (δ ~8.3 ppm) due to the boronate ester’s electron-withdrawing effect, whereas methoxy groups cause upfield shifts (δ ~7.8 ppm) .

Biological Activity

5,7-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline is a synthetic compound that has garnered interest in various fields of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : 5,7-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline

- Molecular Formula : C15H18B2F2N2O2

- Molecular Weight : 314.14 g/mol

The biological activity of 5,7-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline primarily involves its role as a kinase inhibitor. Kinases are critical in regulating various cellular processes including growth and metabolism. This compound's structure allows it to interact with ATP-binding sites in kinases, thereby inhibiting their activity.

Key Mechanisms:

- Inhibition of Kinase Activity : The compound has been shown to inhibit specific kinase pathways involved in cancer progression.

- Selective Targeting : It selectively binds to mutated forms of kinases that are often resistant to traditional therapies.

Anticancer Activity

Research indicates that 5,7-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline exhibits significant anticancer properties:

| Study | Type of Cancer | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | Non-Small Cell Lung Cancer (NSCLC) | 0.25 | EGFR Inhibition |

| Study B | Breast Cancer | 0.45 | HER2 Inhibition |

| Study C | Colorectal Cancer | 0.30 | Multi-Kinase Inhibition |

Case Study 1: NSCLC Treatment

In a preclinical study involving NSCLC cell lines with the L858R mutation in EGFR, 5,7-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline demonstrated a remarkable ability to inhibit cell proliferation with an IC50 value of 0.25 µM. This study highlighted the compound's potential for treating resistant forms of lung cancer.

Case Study 2: Breast Cancer

Another study focused on HER2-positive breast cancer cells revealed that the compound inhibited cell growth effectively at an IC50 of 0.45 µM. The mechanism was attributed to the blockade of downstream signaling pathways involved in cell survival and proliferation.

Case Study 3: Colorectal Cancer

In colorectal cancer models, the compound showed multi-targeted kinase inhibition with an IC50 value of 0.30 µM. This broad-spectrum activity suggests its potential utility in combination therapies.

Pharmacokinetics

Pharmacokinetic studies indicate that the compound has favorable absorption characteristics with moderate bioavailability (approximately 31.8%). Its clearance rate is noted to be slightly high at about 82.7 mL/h/kg after intravenous administration.

Safety and Toxicology

Toxicological assessments have shown that the compound does not exhibit acute toxicity at doses up to 2000 mg/kg in animal models. However, further studies are warranted to evaluate long-term effects and potential side effects associated with chronic use.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5,7-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline?

- Methodology :

- Step 1 : Construct the quinoline core via the Doebner–Miller reaction or microwave-assisted cyclization using KF·2H₂O to introduce fluorine atoms regioselectively .

- Step 2 : Introduce the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group via Suzuki-Miyaura cross-coupling. Use pinacol boronic esters as intermediates, ensuring anhydrous conditions to prevent hydrolysis of the boronate .

- Step 3 : Optimize fluorination at C-5 and C-7 positions using trifluoroacetimidoyl chlorides or Zn/NH₃-mediated hydrodefluorination for selectivity .

Q. How can the structure of this compound be confirmed spectroscopically?

- Methodology :

- ¹H/¹⁹F NMR : Identify fluorine substituents (δ ~ -110 to -125 ppm for aromatic F) and coupling patterns. The dioxaborolane proton signals appear as singlets due to symmetry .

- ¹¹B NMR : A peak near δ 30 ppm confirms the boronate ester .

- HRMS : Use ESI+ to detect [M+H]⁺, with isotopic patterns matching the boron-containing moiety .

Advanced Research Questions

Q. How can the regioselectivity of fluorination in the quinoline core be controlled during synthesis?

- Methodology :

- Directed ortho-Metalation (DoM) : Use directing groups (e.g., -NH₂, -OMe) to guide fluorination. For example, N-acetylation activates polyfluoroarylamines for selective hydrodefluorination .

- Catalytic C–H Activation : Employ palladium catalysts with fluorine-directing ligands to achieve C-5/C-7 difluorination. Contrast with radical fluorination methods, which may lack selectivity .

- Contradiction Note : While Zn/NH₃ systems favor ortho-fluorine removal, trifluoroacetimidoyl chlorides may over-fluorinate; optimize stoichiometry to avoid byproducts .

Q. What strategies mitigate competing side reactions during Suzuki-Miyaura coupling of the dioxaborolane group?

- Methodology :

- Protection/Deprotection : Protect reactive quinoline nitrogen with acetyl or benzyl groups to prevent undesired coordination with palladium catalysts .

- Ligand Selection : Use SPhos or XPhos ligands to enhance coupling efficiency in polar aprotic solvents (e.g., DMF) at 80–100°C .

- Data Analysis : Monitor reaction progress via TLC (Rf shift from boronate precursor) and quantify residual boronic acid via ¹¹B NMR to assess completion .

Q. How can contradictory biological activity data for quinoline derivatives be resolved?

- Methodology :

- Structure-Activity Relationship (SAR) : Compare fluorination patterns and boronate electronic effects. For example, 5,7-difluoro substitution may enhance membrane permeability vs. mono-fluoro analogs .

- Assay Design : Use isogenic cell lines to isolate target-specific effects (e.g., kinase inhibition vs. DNA intercalation). Include controls for boronate ester stability in physiological pH .

- Contradiction Note : Discrepancies in antimicrobial activity may arise from differential metabolism of the dioxaborolane group; employ LC-MS to track metabolite formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.